3-Chloro-4-(cyclopentyloxy)aniline
Description
3-Chloro-4-(cyclopentyloxy)aniline is a substituted aniline derivative characterized by a chlorine atom at the 3-position and a cyclopentyloxy group at the 4-position of the benzene ring. These compounds are typically synthesized via nucleophilic substitution reactions between halogenated nitrobenzenes and substituted alcohols or benzyl halides, followed by nitro group reduction .
Key applications of such aniline derivatives include their use as intermediates in pharmaceuticals. For example, 3-chloro-4-(3-fluorobenzyloxy)aniline is a critical precursor in the synthesis of lapatinib, a tyrosine kinase inhibitor used in cancer therapy .
Properties
CAS No. |
1197687-18-5; 869944-88-7 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 |
IUPAC Name |
3-chloro-4-cyclopentyloxyaniline |
InChI |
InChI=1S/C11H14ClNO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 |
InChI Key |
OSMCMRFNSNOEJM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The primary differences among these compounds lie in their substituents, which influence solubility, stability, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Solubility: Substituents with hydrophobic groups (e.g., benzyloxy, phenoxy) reduce water solubility, as seen in 3-chloro-4-(4-chlorophenoxy)aniline, which is sparingly soluble in water but dissolves in DMSO . The cyclopentyloxy group, being non-polar, likely exacerbates this trend.
- Thermal Stability : The 3-fluorobenzyloxy analog has a defined melting point (78–82°C), suggesting moderate stability , while other derivatives require further characterization.
Anticancer Activity:
- EGFR/HER2 Inhibitors: Derivatives like 3-chloro-4-(3,4-dichlorophenoxy)aniline are incorporated into quinazoline scaffolds to develop dual kinase inhibitors, mimicking the pharmacophore of TAK-285 .
- Lapatinib Intermediate : The 3-fluorobenzyloxy analog’s role in lapatinib synthesis highlights its importance in targeting HER2-positive cancers .
Antimalarial Activity:
- The sarcosine hybrid of 3-chloro-4-(4-chlorophenoxy)aniline exhibited an ED50 of 6.49 mg/kg, less potent than the parent compound (ED50 = 3.61 mg/kg), likely due to reduced solubility affecting bioavailability .
Neurological Targets:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups enhance electrophilicity, improving binding to enzymatic targets (e.g., kinase ATP pockets) .
- Steric Effects : Bulky substituents like benzyloxy or cyclopentyloxy may hinder interaction with certain targets but improve selectivity in others .
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